
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is an organic compound that features a benzylsulfanyl group attached to a chlorinated butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate typically involves the reaction of 3-chloro-3-methylbutanoic acid with benzyl mercaptan in the presence of a suitable catalyst. The esterification process is carried out using methanol and an acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then exert its effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(phenylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(cyclohexylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(benzylsulfanyl)-2-bromo-3-methylbutanoate
Uniqueness
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is unique due to the presence of both a benzylsulfanyl group and a chlorinated butanoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64929-63-1 |
|---|---|
Molekularformel |
C13H17ClO2S |
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
methyl 3-benzylsulfanyl-2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C13H17ClO2S/c1-13(2,11(14)12(15)16-3)17-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
DKHWIYMEUFTMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)OC)Cl)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


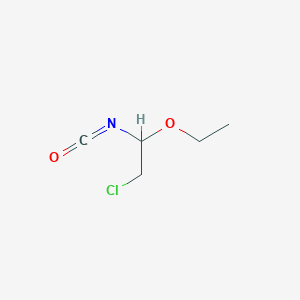

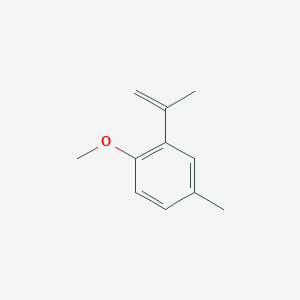
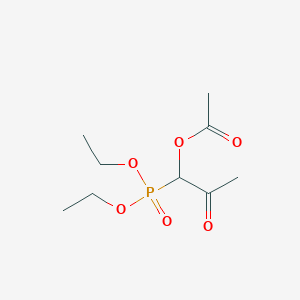
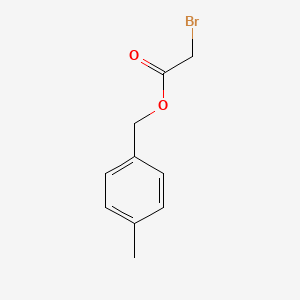

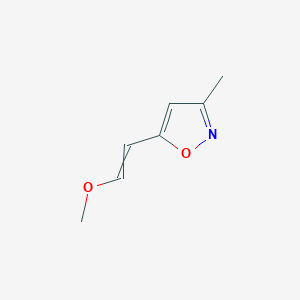
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

